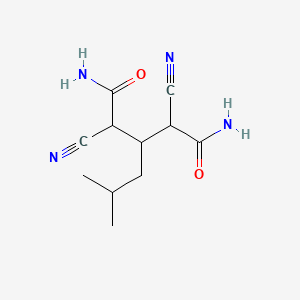

2,4-Dicyano-3-(2-methylpropyl)pentanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dicyano-3-(2-methylpropyl)pentanediamide is an impurity of Pregabalin, a GABA analogue used as an anticonvulsant . It is also known as 2,4-Dicyano-3-isobutylglutaramide .

Molecular Structure Analysis

The molecular formula of 2,4-Dicyano-3-(2-methylpropyl)pentanediamide is C11H16N4O2 . The molecular weight is 236.27 .Physical And Chemical Properties Analysis

The melting point of 2,4-Dicyano-3-(2-methylpropyl)pentanediamide is 116-118°C, and the predicted boiling point is 551.0±50.0 °C . The predicted density is 1.181±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .Scientific Research Applications

Synthesis of Pregabalin

Pregabalin Impurity 8 plays a crucial role in the synthesis of Pregabalin . A microreactor system has been developed for the continuous synthesis of Pregabalin, which uses Pregabalin Impurity 8. This system exhibits exceptional heat transfer and mixing capabilities, allowing the Hofmann rearrangement reaction to be efficiently achieved in a consolidated single-step microreactor process .

Impurity Control in Pharmaceutical Production

The microreactor system mentioned above also utilizes its excellent mass and heat transfer performance to reduce the level of the key impurity (Pregabalin Impurity 8) to below 0.15% at higher reaction temperatures, meeting the quality requirements for pharmaceutical production .

Cost-Effective Isolation of Process Impurity

Methods have been developed on preparative HPLC, flash LC, and simulated moving bed (SMB) to prepare the process impurity, Pregabalin Impurity 8 . SMB was found to be the most cost-effective method, enabling a high quantity of the impurity to be generated in a short period of time .

Neurology Research

Pregabalin Impurity 8 is used as a reference standard in neurology research . It is used in the study of various neurological conditions, including Alzheimer’s, depression, epilepsy, Parkinson’s, schizophrenia, and others .

Organic Photocatalysis

Pregabalin Impurity 8 has been identified as a powerful and attractive non-metal organic photocatalyst due to its excellent redox window, good chemical stability, and wide applicability . It is used in the design, synthesis, and application of photocatalytic redox catalysts .

Development of Synthetic Methods

The flexibility of Pregabalin Impurity 8 as an organic photocatalyst contributes significantly to the development of synthetic methods and its adaptation to large-scale invention implementation .

Mechanism of Action

Target of Action

Pregabalin Impurity 8, also known as 2,4-Dicyano-3-(2-methylpropyl)pentanediamide or 2,4-dicyano-3-isobutylpentanediamide, is an impurity of Pregabalin . Pregabalin, the parent compound, primarily targets the α2δ subunit of voltage-dependent calcium channels within the central nervous system . This subunit is crucial in modulating calcium influx at nerve terminals and inhibiting the release of excitatory neurotransmitters .

Mode of Action

Pregabalin binds to the α2δ subunit, which results in a decrease in the release of neurotransmitters including glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide . This leads to a reduction in the communication between nerves, contributing to its effects on pain and seizures .

Biochemical Pathways

By inhibiting the release of excitatory neurotransmitters, it can affect neuronal excitability and synaptic transmission .

Pharmacokinetics

Pregabalin, the parent compound, is known to be rapidly absorbed after oral ingestion with a bioavailability of ≥90% . . The pharmacokinetics of Pregabalin Impurity 8 may share some similarities with Pregabalin, but further studies are needed to confirm this.

Result of Action

The parent compound pregabalin, by binding to the α2δ subunit, reduces the release of excitatory neurotransmitters, thereby decreasing neuronal excitability and potentially alleviating symptoms of conditions like epilepsy and neuropathic pain .

properties

IUPAC Name |

2,4-dicyano-3-(2-methylpropyl)pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-6(2)3-7(8(4-12)10(14)16)9(5-13)11(15)17/h6-9H,3H2,1-2H3,(H2,14,16)(H2,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVNYCULJRPXJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C#N)C(=O)N)C(C#N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185815-56-9 |

Source

|

| Record name | 2,4-Dicyano-3-isobutylpentanediamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185815569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DICYANO-3-ISOBUTYLPENTANEDIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AH4U4DEG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B583214.png)

![Ethanone, 1-[5,6-bis(methylene)-7-oxabicyclo[2.2.1]hept-2-yl]-, endo- (9CI)](/img/no-structure.png)

![Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B583220.png)

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)